molecular formula C14H13BrN2O2 B449533 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 438471-32-0

3-[(2-Bromophenoxy)methyl]benzohydrazide

Cat. No.: B449533
CAS No.: 438471-32-0
M. Wt: 321.17g/mol
InChI Key: JSXKLQRJLWUDJY-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a benzohydrazide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl chloride. This intermediate is then reacted with benzohydrazide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzylamines. Substitution reactions can result in a variety of substituted benzohydrazides .

Scientific Research Applications

3-[(2-Bromophenoxy)methyl]benzohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological membranes, while the benzohydrazide moiety may form hydrogen bonds with target proteins or enzymes. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Bromophenoxy)methyl]benzohydrazide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Biological Activity

3-[(2-Bromophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

The synthesis of this compound typically involves the reaction of 2-bromophenol with benzyl chloride to form an intermediate that is subsequently reacted with benzohydrazide under basic conditions. This process can be optimized for higher yields in industrial settings, where continuous flow reactors may be employed to ensure consistent quality.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromophenoxy group can interact with biological membranes, while the benzohydrazide moiety may form hydrogen bonds with target proteins or enzymes. These interactions can lead to modulation of biological activities such as enzyme inhibition or receptor binding, which are critical in therapeutic contexts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on acylhydrazones have shown that substituents on the phenyl ring influence antibacterial activity against resistant strains like MRSA. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Selectivity Index
This compoundTBDTBD
Acylhydrazone Derivative A0.06>1000
Acylhydrazone Derivative B0.03>1000

Note: TBD indicates values that require further research for precise determination.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have shown that various hydrazone derivatives exhibit cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances lipophilicity and consequently increases biological activity .

Case Study: Cytotoxicity Evaluation

A study involving a series of hydrazone compounds demonstrated that certain derivatives displayed cytotoxicity comparable to established chemotherapeutics, with IC50 values indicating effective inhibition of cancer cell proliferation. The findings suggest that modifications to the hydrazone structure can significantly impact their therapeutic potential .

Comparison with Related Compounds

This compound can be compared with similar compounds such as 3-[(3-Bromophenoxy)methyl]benzohydrazide and 3-[(4-Bromophenoxy)methyl]benzohydrazide. Each variant exhibits distinct biological activities influenced by the position of the bromine atom on the phenoxy group.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
3-[(3-Bromophenoxy)methyl]benzohydrazideLowModerate
3-[(4-Bromophenoxy)methyl]benzohydrazideHighLow

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXKLQRJLWUDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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